N-Hydroxy Sertraline: Chemical Properties, Metabolic Pathways, and Analytical Methodologies
N-Hydroxy Sertraline: Chemical Properties, Metabolic Pathways, and Analytical Methodologies
Executive Overview
N-Hydroxy sertraline is a critical, pharmacologically relevant compound that exists at the intersection of human metabolism, environmental pharmacovigilance, and pharmaceutical quality control. As the N-oxidation product of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline, it functions both as a Phase I hepatic metabolite and as a process-related impurity or degradation product[1][2]. For drug development professionals and analytical chemists, understanding the structural behavior, formation kinetics, and detection methodologies of N-hydroxy sertraline is essential for ensuring active pharmaceutical ingredient (API) stability and regulatory compliance.
Chemical Structure and Physicochemical Properties
Sertraline contains a secondary amine, making it susceptible to various oxidative transformations. When subjected to N-oxidation, the amine is converted into a hydroxylamine, yielding N-hydroxy sertraline[1][3]. This structural modification significantly alters the molecule's polarity, acid-base properties, and interaction with chromatographic stationary phases.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |
| Molecular Formula | C₁₇H₁₇Cl₂NO |
| Molecular Weight | 322.23 g/mol |
| CAS Registry Number | 124345-07-9 |
| Monoisotopic Mass | 321.069 Da |
| Computed XLogP3 | 4.8 |
| Topological Polar Surface Area | 23.5 Ų |
Formation Pathways: Metabolism and Degradation
The formation of N-hydroxy sertraline occurs via two distinct pathways: in vivo enzymatic oxidation and in vitro/environmental degradation[4].
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Hepatic Metabolism: Following oral administration, sertraline undergoes extensive first-pass metabolism. While the dominant pathway is N-demethylation via CYP2C19, CYP3A4, and CYP2D6 to form the weakly active desmethylsertraline, a parallel Phase I metabolic reaction involves the N-oxidation of the secondary amine to form N-hydroxy sertraline[2][5].
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Oxidative and Photolytic Degradation: In pharmaceutical formulations and environmental surface waters, sertraline is exposed to oxidative stress (e.g., peroxides in excipients) and solar irradiation. Direct photolysis and reactive oxygen species (ROS) drive the abiotic transformation of the parent drug into N-hydroxy sertraline and other degradation products like sertraline ketone[6].
Metabolic and environmental degradation pathways leading to N-hydroxy sertraline formation.
Analytical Methodologies for Detection and Quantification
The accurate quantification of N-hydroxy sertraline in complex matrices (such as plasma or API formulations) requires highly selective and sensitive techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].
Causality in Experimental Design
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Sample Preparation: Protein precipitation (PPT) using cold acetonitrile is employed because it rapidly denatures plasma proteins while maintaining the solubility of lipophilic, basic analytes. Solid-Phase Extraction (SPE) using mixed-mode cation exchange cartridges can be utilized to further concentrate the basic hydroxylamine while washing away neutral lipids.
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Chromatographic Separation: A High-Strength Silica (HSS) T3 column is selected over standard C18 columns. The lower ligand density and proprietary end-capping of the HSS T3 stationary phase allow for superior retention of polar metabolites and prevent the peak tailing typically associated with basic amines interacting with free silanols[3][7].
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Ionization Strategy: The mobile phase is acidified with 0.1% formic acid. This ensures the hydroxylamine group remains fully protonated, a fundamental prerequisite for generating a strong [M+H]⁺ precursor ion during positive electrospray ionization (ESI+)[7].
Self-validating LC-MS/MS workflow for the quantification of N-hydroxy sertraline.
Step-by-Step Protocol: Self-Validating LC-MS/MS Quantification
Trustworthiness in analytical chemistry dictates that every protocol must act as a self-validating system. This methodology incorporates an isotopically labeled internal standard (Sertraline-d3) to dynamically correct for matrix effects and extraction losses, ensuring absolute data integrity[7][8].
Step 1: Sample Preparation and Internal Standard Spiking
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Aliquot 200 µL of the biological sample (plasma) or dissolved API solution into a microcentrifuge tube.
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Spike the sample with 20 µL of Sertraline-d3 (Internal Standard, 100 ng/mL).
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Self-Validation Check: The IS dynamically corrects for variable extraction recovery and ESI ion suppression.
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-
Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation.
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Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
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Transfer the clear supernatant to an LC autosampler vial for analysis.
Step 2: Chromatographic Separation
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Column: Acquity HSS T3 (100 × 2.1 mm, 1.8 µm) maintained at 40°C.
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Mobile Phase A: LC-MS grade water with 0.1% Formic Acid.
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Mobile Phase B: LC-MS grade acetonitrile with 0.1% Formic Acid.
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Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, and re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.
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Causality: The gradient ensures the more polar N-hydroxy metabolite elutes before the highly lipophilic parent drug, preventing detector saturation and ion suppression.
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Step 3: MS/MS Detection (MRM Mode)
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Source Conditions: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 400°C.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-hydroxy sertraline (m/z 322.1 → m/z 275.1) and Sertraline-d3 (m/z 309.1 → m/z 159.1).
Step 4: System Suitability and Quality Control
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Run a procedural blank (solvent only) to confirm the absence of column carryover.
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Run a matrix-matched calibration curve (1 ng/mL to 500 ng/mL). Ensure the coefficient of determination (R²) is ≥ 0.995.
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Analyze Quality Control (QC) samples at low, medium, and high concentrations. The batch is only validated and accepted if QC accuracy falls within ±15% of the nominal concentration.
References
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Title: N-Hydroxy Sertraline | CID 56626156 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Clinical pharmacokinetics of sertraline Source: PubMed, National Institutes of Health URL: [Link]
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Title: PharmGKB summary: sertraline pathway, pharmacokinetics Source: PMC, National Institutes of Health URL: [Link]
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Title: Photodegradation and transformation of sertraline in aqueous environment Source: University of Turin (IRIS) URL: [Link]
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Title: Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS Source: MDPI Pharmaceuticals URL: [Link]
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Title: Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions Source: PMC, National Institutes of Health URL: [Link]
Sources
- 1. N-Hydroxy Sertraline | C17H17Cl2NO | CID 56626156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application | MDPI [mdpi.com]
- 8. N-Hydroxy Sertraline - CAS - 124345-07-9 | Axios Research [axios-research.com]
